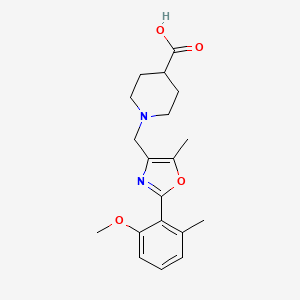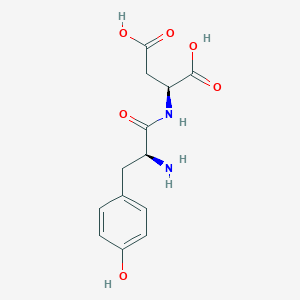
L-tyrosyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-tyrosyl-L-aspartic acid is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosyl-L-aspartic acid typically involves the formation of a peptide bond between L-tyrosine and L-aspartic acid. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are protected at their reactive sites to prevent unwanted side reactions. A common coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
化学反应分析
Types of Reactions
L-tyrosyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carboxyl groups of L-aspartic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the carboxyl groups in L-aspartic acid can yield the corresponding alcohols .
科学研究应用
L-tyrosyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies and is involved in protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, including its role in modulating immune responses and as a component in drug delivery systems.
作用机制
The mechanism of action of L-tyrosyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, influencing their activity. The phenolic hydroxyl group of L-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of L-aspartic acid can form ionic bonds with positively charged residues in proteins .
相似化合物的比较
L-tyrosyl-L-aspartic acid can be compared to other dipeptides such as L-tyrosyl-L-glutamic acid and L-phenylalanyl-L-aspartic acid. While these compounds share similar structural features, this compound is unique due to the presence of both a phenolic hydroxyl group and a carboxyl group, which confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- L-tyrosyl-L-glutamic acid
- L-phenylalanyl-L-aspartic acid
- L-tyrosyl-L-serine
- L-tyrosyl-L-threonine
属性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
InChI 键 |
QZOSVNLXLSNHQK-UWVGGRQHSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


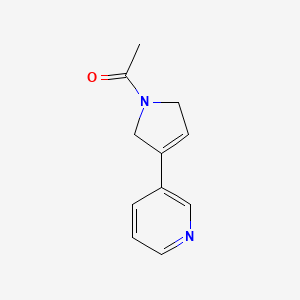
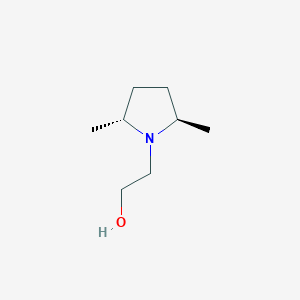
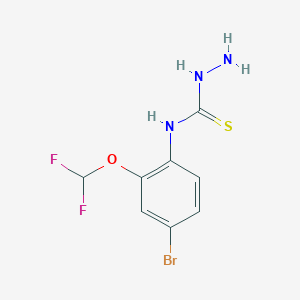
![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
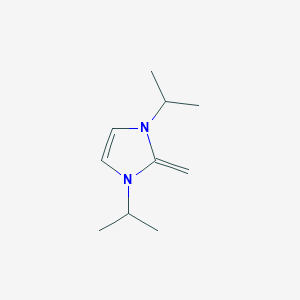
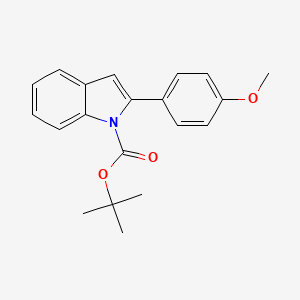
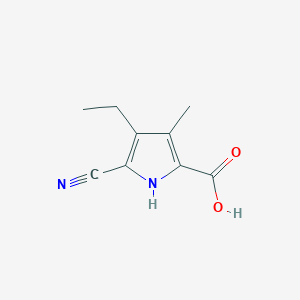

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)

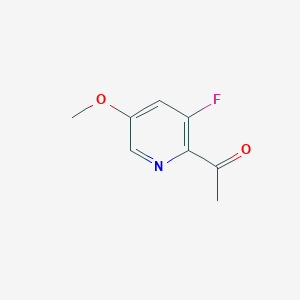

![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
